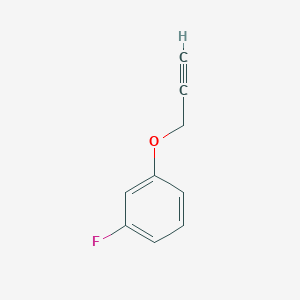

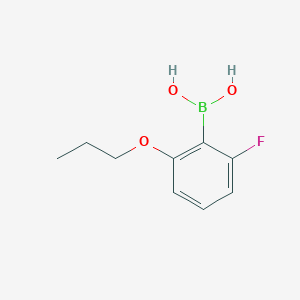

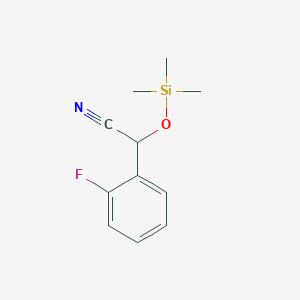

1-Fluoro-3-(prop-2-yn-1-yloxy)benzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest due to their potential applications in materials science and pharmaceuticals. For instance, the synthesis of soluble fluoro-polyimides involves the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides, indicating the reactivity of fluorinated aromatic compounds with other chemical species to form polymers with desirable properties such as thermal stability and low moisture absorption . Additionally, the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives to produce (Z)-1-(2-Bromo-1-fluorovinyl)benzenes demonstrates the ability to introduce fluorine atoms into specific positions on the benzene ring, which is crucial for the synthesis of targeted fluorinated compounds .

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives is characterized by the presence of fluorine atoms or fluorine-containing groups attached to the benzene ring. These fluorine substituents can significantly influence the electronic properties of the molecule due to their high electronegativity. For example, the presence of trifluoromethyl groups in the diamine used for polyimide synthesis suggests that these groups can impact the electronic distribution within the molecule, potentially affecting its reactivity and physical properties .

Chemical Reactions Analysis

Fluorinated benzene compounds can undergo various chemical reactions, including nucleophilic aromatic substitution. For example, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene was subjected to nucleophilic aromatic substitution, replacing the fluorine atom with different nucleophiles, leading to a variety of disubstituted benzene derivatives . This indicates that the fluorine atom in such compounds can be reactive towards nucleophiles, allowing for the modification of the compound's structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzene derivatives are influenced by the presence of fluorine atoms. The synthesis of soluble fluoro-polyimides from a fluorinated diamine results in materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability, highlighting the impact of fluorine on the material properties . Furthermore, the regioselective synthesis of fluorinated vinyl benzene derivatives suggests that the introduction of fluorine can be controlled to achieve specific physical and chemical characteristics .

Applications De Recherche Scientifique

Molecular Structure and Interactions

1-Fluoro-3-(prop-2-yn-1-yloxy)benzene and related compounds have been studied for their molecular structures and interactions. In a study of a similar compound, 3-(Prop-2-yn-1-yloxy)phthalonitrile, the researchers found that its atoms are approximately coplanar, with significant interactions occurring in the crystal form through C—H⋯N interactions (Chin Yee Jan et al., 2013).

Synthesis and Characterization

The synthesis and characterization of compounds containing 1-Fluoro-3-(prop-2-yn-1-yloxy)benzene have been explored in various studies. For example, new heterocyclic systems derived from eugenol derivatives, including 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene, have been synthesized and evaluated for their biological activity (Abdelmaoujoud Taia et al., 2020).

Biological Evaluation

In the realm of biological evaluation, derivatives of this compound have been studied for their cytotoxicity against various cancer cell lines. Specifically, certain derivatives showed significant cytotoxicity with IC50 values ranging in certain micromolar concentrations against different cancer cell lines, suggesting potential in cancer research (Abdelmaoujoud Taia et al., 2020).

Chemical Reactions

Chemical reactions involving this compound have been investigated, particularly focusing on the effects of substitutions on its benzene ring. The outcomes of these reactions contribute to a better understanding of the compound’s reactivity and potential applications in organic synthesis (Chun-Hua Zhang et al., 2010).

Herbicidal Properties

The compound has also been studied in the context of its potential as a herbicide. One study examined isomeric compounds containing 1-Fluoro-3-(prop-2-yn-1-yloxy)benzene and found significant differences in herbicidal potency between the isomers (Bin Li et al., 2005).

Safety And Hazards

Propriétés

IUPAC Name |

1-fluoro-3-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGXMJFFQWBIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561163 | |

| Record name | 1-Fluoro-3-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-(prop-2-yn-1-yloxy)benzene | |

CAS RN |

94831-93-3 | |

| Record name | 1-Fluoro-3-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1340026.png)

![Benzene, [(1-fluoroethenyl)thio]-](/img/structure/B1340042.png)